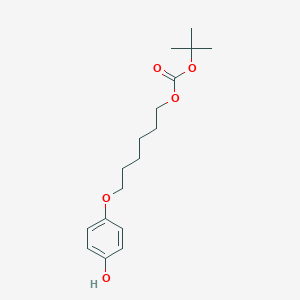

Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate

Description

Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate (CAS: 2438941-59-2) is a specialized organic compound with the molecular formula C₁₇H₂₆O₅ and a molecular mass of 310.390 g/mol . Its structure comprises a tert-butyl carbonate group connected via a six-carbon alkyl chain to a 4-hydroxyphenoxy moiety. This dual functionality—combining a hydrolytically labile carbonate ester and a phenolic hydroxyl group—renders it valuable in polymer chemistry and pharmaceutical synthesis. The compound’s stability, solubility in organic solvents, and reactivity under acidic or basic conditions make it a versatile intermediate for controlled-release systems and functionalized materials .

Properties

IUPAC Name |

tert-butyl 6-(4-hydroxyphenoxy)hexyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O5/c1-17(2,3)22-16(19)21-13-7-5-4-6-12-20-15-10-8-14(18)9-11-15/h8-11,18H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTLMJUBBMAOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OCCCCCCOC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the esterification of hexyl alcohol with 4-hydroxybenzoic acid followed by the tert-butylation of the resulting ester. The reaction conditions typically involve the use of strong bases or acids to facilitate the esterification and subsequent tert-butylation steps.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process that ensures high purity and yield. The process involves the use of advanced catalysts and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and aldehydes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate is being explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: In the industrial sector, it is used in the production of polymers and other materials that require specific chemical properties.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to specific biological responses. The exact mechanism of action depends on the specific application and the molecular environment in which it is used.

Comparison with Similar Compounds

Key Observations :

- The carbonate group in the target compound is more prone to hydrolysis than the carbamate group in analogs, which offers greater stability under physiological conditions .

- The 4-hydroxyphenoxy moiety enhances solubility in polar solvents compared to purely aliphatic analogs like tert-butyl N-(6-hydroxyhexyl)carbamate .

Reactivity and Stability

- Hydrolysis : The carbonate group hydrolyzes readily under basic conditions to release CO₂ and the corresponding diol, whereas carbamates (e.g., tert-butyl N-(6-hydroxyhexyl)carbamate) require stronger acids or bases for cleavage .

- Thermal Stability : The fluorophenyl urea derivative (C₁₈H₂₈FN₃O₃) exhibits higher thermal stability (decomposition >200°C) due to aromatic and hydrogen-bonding interactions, unlike the target compound, which decomposes near 150°C .

- Radical Reactivity: 6-(4-Hydroxyphenoxy)hexyl acrylate participates in polymerization via its acrylate group, a property absent in the carbonate analog .

Key Insights :

- Fluorinated analogs (e.g., C₁₈H₂₈FN₃O₃) show promise in medicinal chemistry due to enhanced bioavailability and target binding .

Biological Activity

Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C17H26O5

- Molecular Weight : 310.39 g/mol

- CAS Number : 2438941-59-2

This compound exhibits various biological activities, primarily attributed to its structural components. The hydroxyphenoxy group is known for its antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Antioxidant Activity

Research indicates that compounds with similar structures to this compound possess significant antioxidant properties. These properties are crucial in mitigating oxidative damage in biological systems, particularly in neurodegenerative diseases.

Anti-inflammatory Effects

Studies have shown that derivatives of hydroxyphenolic compounds can reduce inflammatory markers such as TNF-α and IL-6 in cell cultures. This suggests that this compound may exert anti-inflammatory effects, potentially useful in conditions like Alzheimer's disease where inflammation plays a critical role .

Case Studies

-

Neuroprotective Effects :

A study focused on the neuroprotective effects of similar compounds demonstrated a reduction in amyloid-beta-induced toxicity in astrocytes. The treatment with these compounds led to decreased levels of inflammatory cytokines, indicating a potential therapeutic role in Alzheimer's disease . -

Antimicrobial Activity :

Compounds with hydroxyphenolic structures have been tested for antimicrobial efficacy. For instance, derivatives showed enhanced activity against various bacterial strains, suggesting that this compound might also possess similar antimicrobial properties .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress and protects cells | |

| Anti-inflammatory | Decreases TNF-α and IL-6 levels | |

| Antimicrobial | Effective against various bacterial strains |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of phenolic compounds. The presence of the tert-butyl group and the hydroxyphenoxy moiety is particularly significant for increasing solubility and bioavailability, which are critical for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.